molecular formula C19H16FNO3 B11016390 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11016390
M. Wt: 325.3 g/mol
InChI Key: JMZCALKGCSMGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group, two methyl groups, and a chromeno[8,7-e][1,3]oxazin-2-one core structure. It has garnered interest due to its potential pharmacological properties, particularly in the field of anti-inflammatory and anti-tumor research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Fluorophenyl halides, primary amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been studied for its anti-inflammatory properties. It has shown the ability to inhibit inflammatory responses by suppressing the nuclear factor-κB and mitogen-activated protein kinase signaling pathways .

Medicine

In medicine, this compound is being investigated for its potential as an anti-tumor agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for further development as a therapeutic agent .

Industry

In the industrial sector, this compound may be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable addition to the portfolio of compounds used in various industrial applications.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the nuclear factor-κB and mitogen-activated protein kinase signaling pathways, which play crucial roles in the regulation of inflammatory responses and cell proliferation . By targeting these pathways, the compound can exert anti-inflammatory and anti-tumor effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorophenyl group and the two methyl groups enhances its biological activity and selectivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H16FNO3

Molecular Weight

325.3 g/mol

IUPAC Name

9-(4-fluorophenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H16FNO3/c1-11-12(2)19(22)24-18-15(11)7-8-17-16(18)9-21(10-23-17)14-5-3-13(20)4-6-14/h3-8H,9-10H2,1-2H3

InChI Key

JMZCALKGCSMGKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.